3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine 3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine
Brand Name: Vulcanchem
CAS No.: 697300-74-6
VCID: VC18460396
InChI: InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3;
SMILES:
Molecular Formula: C8H11BrFNSn
Molecular Weight: 338.79 g/mol

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine

CAS No.: 697300-74-6

Cat. No.: VC18460396

Molecular Formula: C8H11BrFNSn

Molecular Weight: 338.79 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-fluoro-5-(trimethylstannyl)pyridine - 697300-74-6

Specification

CAS No. 697300-74-6
Molecular Formula C8H11BrFNSn
Molecular Weight 338.79 g/mol
IUPAC Name (5-bromo-6-fluoropyridin-3-yl)-trimethylstannane
Standard InChI InChI=1S/C5H2BrFN.3CH3.Sn/c6-4-2-1-3-8-5(4)7;;;;/h2-3H;3*1H3;
Standard InChI Key IGSXRFCOKVNNTB-UHFFFAOYSA-N
Canonical SMILES C[Sn](C)(C)C1=CC(=C(N=C1)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring system with three distinct substituents:

  • Bromine at position 3: Enhances electrophilic aromatic substitution reactivity.

  • Fluorine at position 2: Withdraws electron density, directing subsequent reactions to specific ring positions.

  • Trimethylstannyl group (Sn(CH3)3-\text{Sn}(\text{CH}_3)_3) at position 5: Facilitates transmetallation in palladium-catalyzed couplings.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H11BrFNSn\text{C}_8\text{H}_{11}\text{BrFNSn}
Molecular Weight338.79 g/mol
IUPAC Name(5-Bromo-6-fluoropyridin-3-yl)-trimethylstannane
CAS Number697300-74-6

The stereoelectronic effects of the substituents create a reactive yet stable platform for constructing complex molecules.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves reacting 3-bromo-2-fluoropyridine with trimethylstannyl lithium (LiSn(CH3)3\text{LiSn}(\text{CH}_3)_3) or trimethylstannyl chloride (ClSn(CH3)3\text{ClSn}(\text{CH}_3)_3) under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the stannyl group replaces a hydrogen atom at position 5.

Table 2: Representative Synthesis Conditions

ReagentBaseTemperatureYield (%)
LiSn(CH3)3\text{LiSn}(\text{CH}_3)_3LDA-78°C85–90
ClSn(CH3)3\text{ClSn}(\text{CH}_3)_3NaH\text{NaH}25–60°C70–75

Mechanistic Insight: The base deprotonates the pyridine ring, generating a nucleophilic aryl intermediate that attacks the electrophilic tin reagent.

Chemical Reactivity and Reaction Mechanisms

Cross-Coupling Reactions

The trimethylstannyl group enables participation in Stille couplings, a cornerstone of modern synthetic chemistry. For example, reacting with aryl halides in the presence of Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4 yields biaryl structures:

R-X+Ar-Sn(CH3)3Pd0R-Ar+X-Sn(CH3)3\text{R-X} + \text{Ar-Sn}(\text{CH}_3)_3 \xrightarrow{\text{Pd}^0} \text{R-Ar} + \text{X-Sn}(\text{CH}_3)_3

Key Steps:

  • Oxidative Addition: Pd(0) inserts into the R–X bond.

  • Transmetallation: The stannyl group transfers to Pd.

  • Reductive Elimination: Pd releases the coupled product.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

The compound serves as a precursor in antiviral and anticancer agent synthesis. For instance, coupling with heterocyclic amines generates kinase inhibitors.

Table 3: Pharmaceutical Applications

Target MoleculeCoupling PartnerApplication
Imatinib analogsPyrimidine halidesChronic myeloid leukemia
Sofosbuvir intermediatesUracil derivativesHepatitis C treatment

Advanced Materials

Stille couplings using this compound produce conjugated polymers for organic light-emitting diodes (OLEDs). A 2024 study demonstrated a 15% efficiency boost in blue-emitting OLEDs using stannyl-pyridine-derived polymers.

Future Research Directions

Sustainable Synthesis

Developing catalytic methods to reduce tin waste is critical. Recent advances in photoredox catalysis show promise for tin-free alternatives.

Nanotechnology Integration

Functionalizing carbon nanotubes with stannyl-pyridine moieties could enhance electrical conductivity in nanocomposites.

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